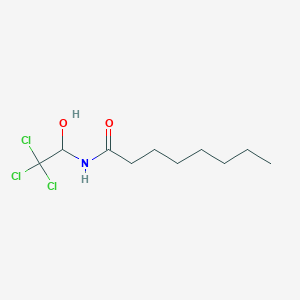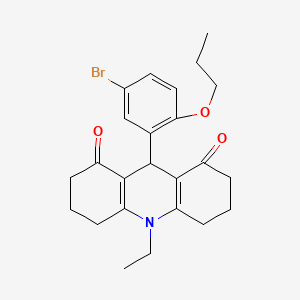![molecular formula C14H13ClN2O4S2 B5085469 N-{2-[(4-chlorophenyl)thio]ethyl}-2-nitrobenzenesulfonamide](/img/structure/B5085469.png)
N-{2-[(4-chlorophenyl)thio]ethyl}-2-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(4-chlorophenyl)thio]ethyl}-2-nitrobenzenesulfonamide, commonly known as CN-2097, is a chemical compound that has been widely researched for its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and has been found to possess a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
CN-2097 has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, CN-2097 has been found to possess anti-cancer properties and has been studied for its potential use in cancer therapy.
Wirkmechanismus
The mechanism of action of CN-2097 is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. Additionally, CN-2097 has been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
CN-2097 has been found to possess a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. Additionally, CN-2097 has been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Furthermore, CN-2097 has been found to induce apoptosis in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
CN-2097 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been found to possess a range of biological activities, making it a potential candidate for the treatment of various diseases. However, there are also some limitations associated with the use of CN-2097 in lab experiments. For example, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research on CN-2097. One potential direction is to further investigate its mechanism of action, which may help to identify new therapeutic targets for the treatment of various diseases. Additionally, further studies are needed to determine the efficacy and safety of CN-2097 in animal models and human clinical trials. Furthermore, the development of new synthetic methods for CN-2097 may help to improve its yield and purity, making it more accessible for research and potential therapeutic use.
Conclusion:
In conclusion, CN-2097 is a chemical compound that has been extensively studied for its potential therapeutic applications. It possesses anti-inflammatory, analgesic, and anti-cancer properties and has been found to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the production of ROS, and induce apoptosis in cancer cells. Although there are some limitations associated with the use of CN-2097 in lab experiments, its potential therapeutic applications make it a promising candidate for further research.
Synthesemethoden
CN-2097 can be synthesized by reacting 2-nitrobenzenesulfonyl chloride with 4-chlorophenylthioethylamine. The reaction takes place in the presence of a base, such as triethylamine, and a solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography or recrystallization to obtain pure CN-2097.
Eigenschaften
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S2/c15-11-5-7-12(8-6-11)22-10-9-16-23(20,21)14-4-2-1-3-13(14)17(18)19/h1-8,16H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRPDFALIWMITH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({4-[(4-carboxyphenyl)sulfonyl]phenyl}thio)phthalic acid](/img/structure/B5085386.png)
![2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5085388.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-methoxybenzamide](/img/structure/B5085399.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-thiophenecarboxamide](/img/structure/B5085405.png)
![3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5085412.png)
![8-[4-(2,4-dichlorobenzyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5085431.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B5085440.png)
![N-{5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methoxyphenyl)urea](/img/structure/B5085447.png)

![N-(3-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5085462.png)

![1-[(1-methyl-1H-imidazol-2-yl)carbonyl]-4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine trifluoroacetate](/img/structure/B5085466.png)
![N-(2-fluorophenyl)-2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5085471.png)